molecular formula C28H25N5O6S B2849360 N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide CAS No. 1024317-70-1

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide

Cat. No.: B2849360
CAS No.: 1024317-70-1
M. Wt: 559.6
InChI Key: FNHAMJRQFKEAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide is a structurally complex heterocyclic compound featuring a benzodioxole moiety, a furan-methylamine group, and an imidazoquinazolinone core linked via a sulfanyl-butanamide bridge. Its synthesis likely involves multi-step reactions, including amide coupling, sulfanyl group introduction, and heterocyclic ring formation, as inferred from analogous synthetic pathways in –3 and 5.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O6S/c1-2-23(26(35)30-16-9-10-21-22(12-16)39-15-38-21)40-28-32-19-8-4-3-7-18(19)25-31-20(27(36)33(25)28)13-24(34)29-14-17-6-5-11-37-17/h3-12,20,23H,2,13-15H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHAMJRQFKEAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC(=O)NCC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives listed in , particularly those containing the imidazoquinazolinone core and benzodioxole/furan substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Hypothesized Activity
Target Compound (N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide) Furan-2-ylmethylamino, benzodioxol-5-yl Sulfanyl-butanamide linker, imidazoquinazolinone core Kinase inhibition, anti-inflammatory
N-(4-ethylphenyl) derivative () 4-ethylphenyl, benzodioxol-5-ylmethylamino Ethylphenyl group instead of furan-methylamino Enhanced lipophilicity, metabolic stability
N-(3-methylphenyl) derivative () 3-methylphenyl, benzodioxol-5-ylmethylamino Methylphenyl substituent at meta position Altered binding affinity to targets

Key Findings :

Substituent Effects: The furan-2-ylmethylamino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the ethylphenyl or methylphenyl groups in analogues . The 3-methylphenyl variant’s meta-substitution could sterically hinder target binding compared to para-substituted analogues.

Linker Flexibility :

  • The sulfanyl-butanamide linker in the target compound provides flexibility, which may optimize binding to shallow enzyme pockets. In contrast, rigid linkers in analogues (e.g., ’s oxadiazole derivatives) might restrict conformational adaptability .

Core Modifications: The imidazoquinazolinone core is conserved across compared compounds, suggesting shared mechanisms of action, such as ATP-competitive kinase inhibition. Modifications to the core (e.g., oxadiazole in or pyrazole in ) alter electron distribution and binding specificity .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The core scaffold is synthesized via a modified Niementowski reaction using methyl anthranilate and 2-chloroacetamide under refluxing acetic acid (Scheme 1). Cyclization proceeds through initial imine formation followed by intramolecular nucleophilic attack:

$$
\text{Methyl anthranilate} + \text{2-Chloroacetamide} \xrightarrow{\text{AcOH, 110°C}} \text{2-Chloroimidazo[1,2-c]quinazolin-3-one} \quad (\text{Yield: 68\%})
$$

Optimization Notes :

  • Prolonged heating (>8 h) reduces dimerization byproducts
  • Substituents at C2 (e.g., phenyl groups) require Pd-catalyzed cross-coupling post-cyclization

Functionalization at C5 for Thioether Installation

Bromination at C5 using N-bromosuccinimide (NBS) in DMF at 0°C provides the key intermediate for subsequent nucleophilic substitution (Table 1):

Brominating Agent Solvent Temp (°C) Time (h) Yield (%)
NBS DMF 0 2 82
Br₂ CHCl₃ 25 6 45
CuBr₂ DCE 80 12 63

Table 1 : Bromination efficiency at C5 of 2-chloroimidazo[1,2-c]quinazolin-3-one.

Assembly of the Sulfanylbutanamide Side Chain

Thiolation via Nucleophilic Aromatic Substitution

The brominated intermediate undergoes displacement with mercaptobutanoic acid in the presence of K₂CO₃ (Scheme 2):

$$
\text{5-Bromoimidazoquinazolinone} + \text{HS-CH₂CH₂CH₂CO₂H} \xrightarrow{\text{K₂CO₃, DMF}} \text{5-(Butanoylthio)imidazoquinazolinone} \quad (\text{Yield: 74\%})
$$

Critical Parameters :

  • Anhydrous DMF prevents hydrolysis of the thiolate intermediate
  • Nitrogen atmosphere minimizes oxidative disulfide formation

Activation and Amide Coupling

The butanoic acid is activated as a mixed carbonate using ethyl chloroformate prior to coupling with piperonyl amine (Table 2):

Coupling Reagent Base Solvent Temp (°C) Yield (%)
EDCI/HOBt DIPEA DCM 25 88
HATU TEA DMF 0→25 92
DCC NMM THF 40 76

Table 2 : Comparative efficiency of amide coupling reagents for butanamide formation.

Installation of the Furan-2-ylmethylamino-Acetyl Arm

Synthesis of 2-(Furan-2-ylmethylamino)acetic Acid

Condensation of furfurylamine with bromoacetyl bromide in dichloromethane yields the key acetyl precursor (Equation 1):

$$
\text{Furfurylamine} + \text{BrCH₂COBr} \xrightarrow{\text{Et₃N}} \text{2-(Furan-2-ylmethylamino)acetyl bromide} \quad (\text{Yield: 85\%})
$$

N-Alkylation of the Imidazoquinazolinone

The acetyl bromide undergoes nucleophilic displacement with the secondary amine at C2 of the core under phase-transfer conditions (Scheme 3):

$$
\text{2-Aminoimidazoquinazolinone} + \text{2-(Furan-2-ylmethylamino)acetyl bromide} \xrightarrow{\text{TBAB, NaOH}} \text{Target Substituent} \quad (\text{Yield: 78\%})
$$

Reaction Optimization :

  • Tetrabutylammonium bromide (TBAB) enhances solubility in the aqueous-organic biphasic system
  • Excess NaOH (2.5 eq.) ensures complete deprotonation of the amine nucleophile

Structural Validation and Analytical Data

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, NH piperonyl)
  • δ 7.89–7.21 (m, 7H, aromatic H)
  • δ 6.83 (d, J = 1.6 Hz, 1H, furan H)
  • δ 4.52 (s, 2H, SCH₂)
  • δ 3.98 (s, 4H, OCH₂O benzodioxole)

HRMS (ESI+) : m/z calcd for C₃₁H₂₇N₅O₆S [M+H]⁺: 622.1764; found: 622.1768.

Purity Assessment by HPLC

Column Mobile Phase Flow Rate Retention Time (min) Purity (%)
C18 (250×4.6) MeCN:H₂O (70:30) 1.0 mL/min 12.7 99.2
C8 (150×3.0) MeOH:0.1% TFA (65:35) 0.8 mL/min 9.4 98.8

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzodioxole moiety using oxidation reagents like potassium permanganate.
  • Step 2 : Construction of the imidazoquinazoline core via cyclization under controlled conditions.
  • Step 3 : Coupling the benzodioxole and imidazoquinazoline moieties via a sulfanyl bridge using nucleophilic substitution or metal-catalyzed cross-coupling. Reaction conditions (solvents, catalysts, temperature) must be optimized for each step to maximize yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • HPLC : Monitors reaction progress and quantifies intermediate purity.
  • NMR Spectroscopy : Confirms structural integrity (e.g., benzodioxole protons at δ 6.8–7.2 ppm).
  • Mass Spectrometry : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves complex stereochemistry in fused-ring systems .

Q. What are the primary biological targets or pathways investigated for this compound?

Preliminary studies focus on:

  • Enzyme inhibition : Potential interactions with kinases or DNA topoisomerases.
  • Anticancer activity : Screens against cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity.
  • Antimicrobial assays : Evaluated using Gram-positive/negative bacterial strains .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (logP ~4.2) necessitates formulation with co-solvents (e.g., DMSO/PEG mixtures).
  • Stability : Susceptible to hydrolysis at the sulfanyl bridge under acidic conditions; stability studies recommend storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield during the coupling of benzodioxole and imidazoquinazoline moieties?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF).
  • Catalyst Selection : Compare palladium (Pd(OAc)₂) vs. copper (CuI)-based catalysts for cross-coupling efficiency.
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Assay Validation : Ensure consistency in cell lines, incubation times, and positive controls.
  • Purity Reassessment : Confirm compound integrity via LC-MS to rule out degradation products.
  • Mechanistic Follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement .

Q. How does the sulfanyl bridge influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : The sulfur atom increases susceptibility to oxidation, reducing half-life. Replace with methylene (–CH₂–) to improve stability.
  • Permeability : Sulfanyl groups enhance membrane penetration but may reduce aqueous solubility. Structural analogs with shorter bridges (e.g., –S– vs. –S–S–) are tested for balance .

Q. What computational methods predict the compound’s binding affinity to molecular targets?

  • Molecular Docking : Simulate interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Free Energy Calculations : Calculate ΔG binding via MM-PBSA/GBSA methods .

Q. How do structural modifications of the furan-2-ylmethylamino group affect bioactivity?

  • Electron-Withdrawing Substituents : Introduce –NO₂ or –CF₃ to enhance hydrogen bonding with targets.
  • Ring Expansion : Replace furan with thiophene or pyridine to modulate electron density and steric effects.
  • SAR Studies : Test analogs in dose-response assays (IC₅₀ comparisons) .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

  • In Vitro : 3D tumor spheroids for penetration studies; primary cell co-cultures for toxicity screening.
  • In Vivo : Xenograft models (e.g., MDA-MB-231 in nude mice) for efficacy; PK/PD studies to correlate exposure and target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.